molecular formula C13H26N2O2S B6504402 N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide CAS No. 1396801-39-0

N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide

Cat. No.: B6504402
CAS No.: 1396801-39-0
M. Wt: 274.43 g/mol
InChI Key: MALDOVMQXHVRID-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide is a tertiary amine-containing sulfonamide derivative featuring a but-2-yn-1-yl linker. This compound combines a sulfonamide moiety, known for its role in enzyme inhibition and medicinal chemistry, with a diisopropylamino group that enhances lipophilicity and modulates electronic properties. The alkyne spacer (but-2-yn-1-yl) may influence molecular rigidity and binding interactions in biological systems.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2S/c1-11(2)15(12(3)4)10-8-7-9-14-18(16,17)13(5)6/h11-14H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALDOVMQXHVRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNS(=O)(=O)C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide typically involves multiple steps, starting with the preparation of the but-2-yn-1-yl chain and the diisopropylamino group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be used in studies involving cellular processes and molecular interactions.

    Industry: It can be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10) Structure: Shares the but-2-yn-1-yl backbone but incorporates a tetrahydroacridine group (a known acetylcholinesterase inhibitor) and a quaternary ammonium bromide instead of a sulfonamide. Function: Designed as a bipharmacophoric cholinesterase inhibitor, combining acetylcholinesterase inhibition (via tetrahydroacridine) and peripheral site interaction (via the alkyne-linked ammonium group) . Synthetic Yield: 10% yield, indicating synthetic challenges in coupling tertiary amines with bulky substituents .

Propane-2-sulfonamide Derivatives Sulfonamide groups are common in carbonic anhydrase inhibitors (e.g., acetazolamide). However, the diisopropylamino-alkyne modification in the target compound likely shifts selectivity toward other targets, such as kinases or neurotransmitter receptors.

Key Comparative Data

Property Target Compound 10-C10 Typical Sulfonamides (e.g., Acetazolamide)
Core Functional Group Sulfonamide Quaternary ammonium bromide Sulfonamide
Backbone But-2-yn-1-yl with diisopropylamino But-2-yn-1-yl with tetrahydroacridine Aromatic/heterocyclic
Target (Inferred) Undisclosed (potentially enzymes/receptors) Acetylcholinesterase Carbonic anhydrase
Lipophilicity (LogP) High (diisopropylamino enhances lipophilicity) Moderate (polar ammonium group) Low to moderate
Synthetic Accessibility Moderate (challenges in alkyne functionalization) Low (10% yield) High

Research Findings

  • 10-C10 : Demonstrated dual-binding site inhibition of acetylcholinesterase, with the alkyne spacer enabling simultaneous interaction with catalytic and peripheral anionic sites . The target compound’s sulfonamide group may instead favor hydrogen bonding with serine or threonine residues in alternative targets.

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